

Comparative Analysis of the Immunomodulatory Effects of Zanzalintinib and Cabozantinib

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanzalintinib (XL092) and cabozantinib are multi-targeted tyrosine kinase inhibitors (TKIs) that have demonstrated significant potential in oncology. Both drugs target a similar spectrum of receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), MET, and the TAM (TYRO3, AXL, MER) kinases.[1][2][3] These targets are critically involved in tumor angiogenesis, proliferation, and metastasis. Importantly, emerging evidence highlights the profound immunomodulatory effects of these TKIs, positioning them as key agents in combination with immunotherapy. This guide provides a comparative analysis of the immunomodulatory properties of zanzalintinib and cabozantinib, supported by available preclinical and clinical data.

Mechanism of Immunomodulation

Both **zanzalintinib** and cabozantinib exert their immunomodulatory effects primarily by inhibiting VEGFR, MET, and TAM kinases within the tumor microenvironment (TME).[3][4] Inhibition of these pathways can reverse tumor-induced immunosuppression and promote a more immune-permissive TME.

 VEGFR Inhibition: By blocking VEGFR signaling, these TKIs can normalize the tumor vasculature, which facilitates the infiltration of effector T cells. VEGFR inhibition also reduces



the proliferation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), two key immunosuppressive cell populations in the TME.[4]

- MET Inhibition: The MET signaling pathway has been implicated in promoting an immunosuppressive TME. Its inhibition can decrease the expression of programmed deathligand 1 (PD-L1) on tumor cells and reduce the recruitment of immunosuppressive neutrophils.[2]
- TAM Kinase Inhibition: The TAM kinases (TYRO3, AXL, MER) are crucial regulators of the
 innate immune response. Their inhibition can enhance the function of antigen-presenting
 cells (APCs) like dendritic cells (DCs) and shift the macrophage balance from an
 immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype.[4]

Comparative Data on Immunomodulatory Effects

The following tables summarize the available quantitative data on the immunomodulatory effects of **zanzalintinib** and cabozantinib from preclinical and clinical studies.

Table 1: Effects on Immune Cell Populations



Immune Cell Subset	Zanzalintinib (STELLAR- 001)[5]	Cabozantinib (Preclinical & Phase I)[2][6]
Effector T Cells	▲ Activated Cytotoxic T Cells (p=0.002)	▲ Increased frequency of effector T cells; Increased tumor CD8+ T-cell infiltration
Regulatory T Cells (Tregs)	Data not available	▼ Reduction in peripheral Tregs
Myeloid-Derived Suppressor Cells (MDSCs)	▼ Total MDSCs (p=0.013) ▼ Granulocytic MDSCs (p=0.014)	▼ Reduction in peripheralMDSCs; Decreased tumorassociated MDSCs
Monocytes/Macrophages	▼ Monocytes (p=0.001)	▲ Increased antitumor nonclassical monocytes; Decreased protumorigenic classical monocytes; Decreased tumor-associated macrophages
Dendritic Cells (DCs)	Data not available	▲ Promotes DC maturation

Table 2: Effects on Cytokines and Other Soluble Factors

Cytokine/Factor	Zanzalintinib (STELLAR- 001)[5]	Cabozantinib (Preclinical) [6]
Pro-inflammatory Cytokines	▲ IFNy (p=0.039)	▲ Increased IFNy and TNFα production from effector T cells
Cytotoxic Factors	▲ Granzyme B (p<0.001)	Data not available
Other	▲ VEGF (p<0.001) ▲ GAS6 (p<0.001) ▼ ANG-1 (p<0.001) ▼ ANG-2 (p<0.001) ▼ VEGFR2 (p<0.001) ▼ TIE-2 (p<0.001) ▼ RANTES (p<0.001)	Data not available



Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for the key experiments cited.

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the frequency of various immune cell subsets in peripheral blood or tumor tissue.

General Protocol:

- Sample Preparation: Whole blood is collected in anticoagulant-treated tubes. For tumor tissue, single-cell suspensions are prepared by mechanical dissociation and/or enzymatic digestion.
- Red Blood Cell Lysis: If using whole blood, red blood cells are lysed using a lysis buffer.
- Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of different immune cell populations (e.g., CD3, CD4, CD8 for T cells; CD11b, Gr-1 for MDSCs; CD4, CD25, FoxP3 for Tregs).
- Intracellular Staining (if applicable): For intracellular markers like FoxP3, cells are fixed and permeabilized before staining.
- Data Acquisition: Stained cells are analyzed on a flow cytometer, where thousands of cells per sample are passed through a laser beam and the fluorescence signals are detected.
- Data Analysis: The data is analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression.

Representative Antibody Panel for T cells and MDSCs:

- T-cell Panel: CD3, CD4, CD8, CD45RA, CCR7, PD-1
- MDSC Panel: CD11b, CD33, HLA-DR, CD14, CD15, CD66b

Multiplex Immunoassay (Luminex) for Cytokine Profiling



Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in plasma or serum.

General Protocol:

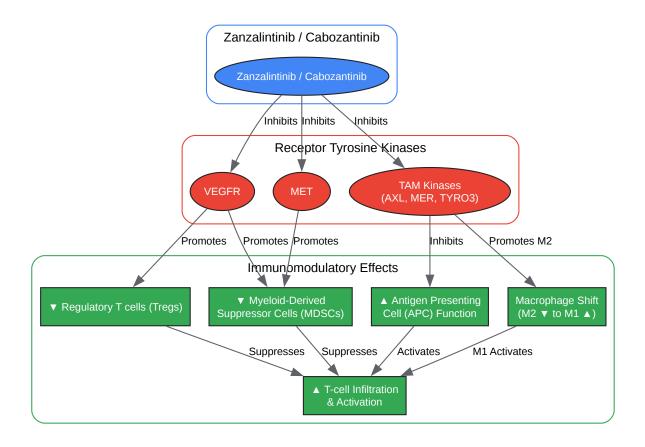
- Sample Preparation: Blood is collected and centrifuged to obtain plasma or serum.
- Assay Procedure:
 - Antibody-coupled magnetic beads specific for different cytokines are added to the wells of a 96-well plate.
 - Standards and samples are added to the wells and incubated to allow the cytokines to bind to the beads.
 - After washing, a biotinylated detection antibody cocktail is added, followed by incubation.
 - Streptavidin-phycoerythrin (PE) is added, which binds to the biotinylated detection antibodies.
- Data Acquisition: The plate is read on a Luminex instrument, which uses lasers to identify the bead region (and thus the specific cytokine) and to quantify the PE signal (proportional to the cytokine concentration).
- Data Analysis: The concentrations of the cytokines in the samples are determined by interpolating from the standard curves.

Commonly Used Luminex Panels:

 Human Cytokine/Chemokine Panel (e.g., MilliporeSigma's MILLIPLEX MAP kits) including analytes like IFN-y, TNF-α, IL-2, IL-6, IL-10, CXCL9, CXCL10.

Visualizations Signaling Pathways

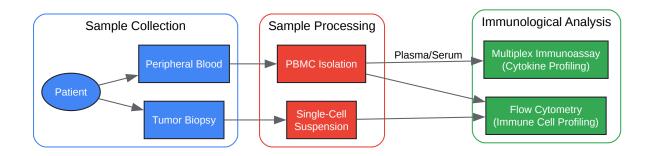




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Caption: Simplified signaling pathway of **Zanzalintinib** and Cabozantinib immunomodulation.

Experimental Workflow





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Caption: General experimental workflow for immune monitoring in clinical trials.

Conclusion

Both **zanzalintinib** and cabozantinib demonstrate promising immunomodulatory effects that can contribute to their antitumor activity, particularly when used in combination with immune checkpoint inhibitors. Their ability to reduce immunosuppressive cell populations and potentially enhance effector T cell function within the tumor microenvironment provides a strong rationale for their continued investigation in immuno-oncology. While the available data suggests overlapping mechanisms of action, further head-to-head comparative studies with detailed and standardized immunophenotyping are needed to fully delineate the nuances in their immunomodulatory profiles. The ongoing clinical trials for **zanzalintinib** will be crucial in providing more comprehensive data to guide its optimal use in cancer therapy.

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